4-Chlorophenoxyacetyl chloride
Overview
Description
4-Chlorophenoxyacetyl chloride: is an organic compound with the molecular formula C8H6Cl2O2 . It is a colorless to light yellow liquid that is sensitive to moisture. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorophenoxyacetyl chloride can be synthesized through the reaction of p-chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: On an industrial scale, the production of p-chlorophenoxyacetyl chloride involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as vacuum distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenoxyacetyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine or alcohol.
Hydrolysis: In the presence of water, p-chlorophenoxyacetyl chloride hydrolyzes to form .
Condensation reactions: It can react with compounds containing active hydrogen atoms, such as amines, to form amides.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile.
Catalysts: Pyridine and triethylamine are commonly used to neutralize the hydrochloric acid formed during the reaction.
Major Products:
p-Chlorophenoxyacetic acid: (from hydrolysis)
Amides: (from reactions with amines)
Esters: (from reactions with alcohols).
Scientific Research Applications
Chemistry: 4-Chlorophenoxyacetyl chloride is used as a building block in the synthesis of various organic compounds, including herbicides and plant growth regulators .
Biology: In biological research, it is used to modify biomolecules and study their interactions and functions .
Medicine: This compound is an intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties .
Industry: In the agrochemical industry, p-chlorophenoxyacetyl chloride is used to produce herbicides and pesticides .
Mechanism of Action
The mechanism of action of p-chlorophenoxyacetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is utilized in the synthesis of various derivatives that exhibit biological activity .
Comparison with Similar Compounds
- 2-Chlorophenoxyacetyl chloride
- 4-Bromophenoxyacetyl chloride
- 2,4-Dichlorophenoxyacetyl chloride
Comparison: 4-Chlorophenoxyacetyl chloride is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and the properties of the derivatives formed. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(4-chlorophenoxy)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBVHQUSAOKVDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194151 | |
Record name | p-Chlorophenoxyacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4122-68-3 | |
Record name | (4-Chlorophenoxy)acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4122-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Chlorophenoxyacetyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004122683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4122-68-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20549 | |
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Record name | p-Chlorophenoxyacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60194151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-chlorophenoxyacetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.749 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Chlorophenoxyacetyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZT4V53U3L | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the function of 4-Chlorophenoxyacetyl chloride in the chemical synthesis of Moxidectin?
A1: this compound acts as an "upper protective agent" for the starting material, Nemadectin []. While the abstract doesn't specify which functional group is being protected, this protection strategy is crucial in multi-step synthesis to prevent unwanted side reactions and ensure the desired reaction occurs at the target site of the molecule.
Q2: Does the order of the oximation and deprotection steps affect the final product yield in this Moxidectin synthesis?
A2: No, the abstract states that the order of the oximation and deprotection reactions does not impact the final product, Moxidectin []. This suggests that both reaction pathways converge to the same intermediate or proceed with similar efficiency regardless of the order. This flexibility could be advantageous in optimizing the synthesis protocol.
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